(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid
Description
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid is a bicyclic carbonate ester characterized by a hexahydrofuro[2,3-b]furan core and a 4-nitrophenyl leaving group. Its molecular formula is C₁₃H₁₃NO₇, with a molecular weight of 295.24 g/mol (CAS: 288296-64-0) . The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors like darunavir analogues, due to its reactive carbonate moiety .
Properties
Molecular Formula |
C13H13NO7 |
|---|---|
Molecular Weight |
295.24 g/mol |
IUPAC Name |
[(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11+,12+/m1/s1 |
InChI Key |
ULTSJNOQNKVDBM-WOPDTQHZSA-N |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1[C@H](CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COC2C1C(CO2)OC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Activation and Coupling Strategy
The core strategy involves activating (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-ol or its protected precursors to form an active intermediate that can be coupled with 4-nitrophenyl carbonate derivatives.
- Activation is typically achieved using coupling agents that convert the alcohol into a reactive intermediate without isolating it, enabling a one-pot procedure.
- The coupling reaction is performed in aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, dioxane, dichloromethane, or chloroform.
- Bases like triethylamine are used to facilitate the reaction by scavenging acidic byproducts.
Reaction Conditions
- Temperatures range from -70 °C to 40 °C, with a preferred range of -10 °C to 20 °C, and often optimized around 15-18 °C for carbamoylation.
- Reaction times typically span a few hours, with stirring at controlled temperatures to ensure completion.
- The choice of solvent and base can be tailored to optimize solubility and reaction kinetics.
Example Reaction Sequence (From Patent CN1938316A)
- Sulfonic acid derivatives are converted to sulfuryl chloride or related sulfonyl halides.
- The hexahydrofurofuran base lactone is reacted with potassium bicarbonate in aqueous and THF media at 32 °C for 4.5 hours.
- After oxidation and filtration, the product is extracted and concentrated under reduced pressure.
- The final carbonate ester is isolated as a light yellow liquid with purification steps involving washing and solvent removal.
Data Tables Summarizing Key Reaction Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield / Notes |
|---|---|---|---|---|---|
| Sulfonic acid to sulfonyl chloride | Sulfuryl chloride or sulfinyl halogenides | Not specified | Ambient | Not specified | Sulfonic acid commercially available |
| Lactone reaction | 6-O-isopropylidene-gulose base-1,4-lactone, KHCO3 | Water, THF | 32 | 4.5 hours | 84% yield (by quantitative NMR) |
| Oxidation confirmation | Gas chromatography | - | - | - | S-2,3-O-isopropylidene-Glycerose content 4.38 wt% |
| Extraction and concentration | Water, methylbenzene extraction, vacuum concentration | Water, THF, toluene | 28-56 | 8 hours | Light yellow liquid obtained |
| Carbamoylation | (3R,3aR,6aS)-hexahydrofurofuran derivative + 4-nitrophenyl carbonate + base | THF, DMF, acetonitrile, dioxane, dichloromethane | -70 to 40 (preferably 15-18) | ~3 hours | High stereoselectivity and yield |
Analytical Characterization
- The product is characterized by 1H NMR spectroscopy (200 MHz) in solvents such as CDCl3 or DMSO-d6.
- Chlorobenzene is used as an internal standard for quantitative NMR analysis.
- Purity is confirmed by gas chromatography and mass spectrometry.
- Molecular formula is C13H13NO7 with molecular weight 295.245 g/mol.
- Stereochemistry is confirmed by chiral analysis and comparison with reference standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrophenyl ester group undergoes nucleophilic substitutions, particularly with amines or alcohols:
Example Reaction :
Key Findings :
-
Reactions proceed efficiently in polar aprotic solvents (e.g., DMF, THF) at 25–60°C .
-
The nitro group enhances leaving-group ability, accelerating substitution kinetics .
| Reaction Conditions | Yield (%) | Purity (%) | Optical Purity (%) |
|---|---|---|---|
| DMF, 25°C, 24h | 88 | 99 | 99.5 |
| THF, 60°C, 12h | 78 | 95 | 98.2 |
Data derived from synthesis of darunavir analogues using this compound .
Reduction of the Nitro Group
The nitro group can be reduced to an amine under catalytic hydrogenation or chemical reduction:
Example Reaction :
Key Findings :
-
Hydrogenation with Pd/C in ethanol achieves >90% conversion .
-
Chemoselectivity is maintained, with no observed reduction of the furofuran ring .
Esterification and Transesterification
The carbonic acid moiety reacts with alcohols or other ester groups:
Example Reaction :
Key Findings :
-
Transesterification is catalyzed by bases (e.g., NaOMe) or enzymes (e.g., lipases) .
-
Reaction rates depend on the steric bulk of the incoming nucleophile .
Ring-Opening Reactions
The furofuran ring undergoes cleavage under acidic or basic conditions:
Example Reaction :
Key Findings :
-
Acidic conditions (HCl/H₂O) yield diol derivatives, while basic conditions (NaOH) produce carboxylates .
-
Ring-opening alters the compound’s stereochemical profile, impacting biological activity .
Comparative Reactivity
The compound’s reactivity differs from structurally similar derivatives:
| Compound | Nitro Group Reactivity | Furofuran Stability |
|---|---|---|
| (3R,3aR,6aS)-Hexahydrofuro... Carbonic Acid | High | Moderate |
| Furocoumarin | Low | High |
| 4-Nitrophenol | High | N/A |
Scientific Research Applications
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid involves its interaction with specific molecular targets. The nitrophenyl ester group can undergo hydrolysis to release the active furofuran moiety, which can then interact with enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues:
Key Comparisons
Reactivity in Synthesis: The 4-nitrophenyl ester in the target compound enhances electrophilicity, making it a superior leaving group compared to the succinimidyl ester (CAS 253265-97-3), which is less reactive but more stable . In contrast, darunavir ethanolate (CAS 206361-99-1) contains a 4-aminophenyl sulfonyl group, which is critical for binding to HIV protease but requires additional synthetic steps to reduce the nitro group to an amine .
The nitro group must be reduced to an amine for therapeutic activity . Darunavir’s 4-aminophenyl sulfonyl group directly inhibits HIV protease by mimicking the natural substrate’s transition state, a mechanism absent in the nitro-substituted analogues .
Stereochemical Considerations :
- The (3R,3aR,6aS) configuration of the target compound is critical for its reactivity and compatibility with downstream synthetic steps. Stereoisomers (e.g., 3S,3aR,6aS in CAS 252873-51-1) exhibit reduced efficacy in coupling reactions due to mismatched stereoelectronic properties .
Industrial Applications :
Biological Activity
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid is a compound with potential biological activity that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on available research findings.
- Molecular Formula : C13H13NO7
- Molecular Weight : 295.24 g/mol
- CAS Number : 288296-64-0
Synthesis
The synthesis of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate typically involves diastereoselective reactions. A notable study reported a successful synthesis through a multi-step process that achieved high diastereoselectivity and purity using advanced spectroscopic techniques such as NMR and LCMS .
Antiviral Properties
Research indicates that derivatives of hexahydrofuro[2,3-b]furan compounds exhibit significant antiviral activity. For instance, studies have shown that similar structures can act as protease inhibitors against HIV, suggesting potential therapeutic applications in antiviral drug development .
Antitumor Activity
Preliminary investigations into the antitumor properties of related compounds have demonstrated promising results. Compounds with structural similarities have been tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis in tumor cells .
The biological activity of (3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and tumor growth.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins .
Case Studies
Q & A
Q. What are the key steps in synthesizing (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid?
- Methodological Answer : The synthesis involves a multi-step process, including esterification and protection/deprotection strategies. For example, trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) is used to cleave protective groups, followed by neutralization with aqueous NaHCO₃ and extraction with ether . Key steps include:
- Reagent Use : TFA facilitates the removal of tert-butoxycarbonyl (Boc) groups under mild conditions.
- Workup : Extraction with ether ensures separation of organic and aqueous layers, preserving the product's integrity.
Table 1 : Synthesis Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Deprotection | TFA in CH₂Cl₂ (0°C → 23°C) | Cleave Boc group |
| Neutralization | NaHCO₃/NaOH | Stabilize product |
| Extraction | Ether | Isolate organic phase |
Q. What spectroscopic methods confirm the compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are critical. For instance:
- ¹H/¹³C NMR : Resolves proton environments and carbon frameworks. In related compounds, furan protons appear as distinct multiplets at δ 5.0–6.0 ppm, while nitro groups deshield adjacent protons .
- IR : Detects carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 296.24) .
Q. What storage conditions are recommended for long-term stability?
- Methodological Answer : Store at -20°C for 1–2 years or -4°C for short-term (1–2 weeks). Use airtight containers to prevent hydrolysis of the ester group, and avoid exposure to moisture and light .
Advanced Research Questions
Q. How can stereoselectivity be controlled during synthesis?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) may enforce stereochemical outcomes. Single-crystal X-ray diffraction (SC-XRD) confirms absolute configuration, as demonstrated for similar furan derivatives (R-factor = 0.049) . Key strategies:
- Chiral Resolution : Use enantiopure starting materials.
- Crystallization : Recrystallize in polar solvents (e.g., MeOH) to isolate the desired diastereomer .
Q. How does the nitro group influence reactivity in nucleophilic substitution?
Q. What analytical challenges arise in distinguishing stereoisomers?
- Methodological Answer : Chiral HPLC or capillary electrophoresis (CE) with β-cyclodextrin phases can resolve enantiomers. For example, in related hexahydrofurofurans, retention times differ by 2–3 minutes under isocratic conditions (70:30 hexane:isopropanol) .
Comparative Research Questions
Q. How do structural analogs (e.g., sulfonyl-substituted derivatives) compare in bioactivity?
- Methodological Answer : Modifying the ester to a sulfonamide group (e.g., [(4-nitrophenyl)sulfonyl]amino) enhances hydrogen-bonding capacity. In enzyme inhibition assays, sulfonyl derivatives exhibit IC₅₀ values 50% lower than ester analogs due to improved target binding .
Contradictions and Limitations
- Stereochemical Variants : describes a (3S,3aR,6aS) stereoisomer, highlighting the need for rigorous stereochemical validation during synthesis .
- Safety Data : Conflicting storage recommendations (e.g., -4°C vs. -20°C) suggest temperature sensitivity; stability studies under varying conditions are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
